molecular formula C10H9BrFN B2499900 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile CAS No. 913719-91-2

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Cat. No. B2499900
CAS RN: 913719-91-2
M. Wt: 242.091
InChI Key: BIPHQLOGJYEAJK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile, also known as 5-bromo-2-fluoro-2-methylpropionitrile, is an organic compound with a wide range of applications in both scientific research and commercial products. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. The compound has been extensively studied due to its unique properties and its potential uses in various fields.

Scientific Research Applications

Synthesis and Intermediate Use in Pharmaceuticals

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For example, Lei et al. (2015) discuss its role as an important intermediate in PI3K/mTOR inhibitors, which are significant in cancer therapy. This compound is used in the synthesis of derivatives of NVP-BEZ235, a notable drug in cancer treatment (Fei Lei et al., 2015).

Synthesis of Fluorinated Aromatic Compounds

The compound is also utilized in the synthesis of fluorinated aromatic compounds, which are key intermediates in manufacturing non-steroidal anti-inflammatory and analgesic materials. Qiu et al. (2009) highlight the synthesis of 2-Fluoro-4-bromobiphenyl, a compound derived from a similar process, underscoring the importance of such fluorinated intermediates in pharmaceutical synthesis (Yanan Qiu et al., 2009).

Synthesis of Biphenyl Compounds

The synthesis of 4-Bromo-2-fluorobiphenyl using a one-pot method is another area where similar compounds are significant. Li Yong-qiang (2012) describes the process and optimization of reaction conditions, showcasing the compound's role in the efficient synthesis of biphenyl derivatives (Li Yong-qiang, 2012).

Pharmaceutical Synthesis and Activities

The compound is also critical in the synthesis of various pharmaceuticals with potential therapeutic applications. For instance, Ikram et al. (2015) report on the synthesis of thiophene derivatives using a similar compound, which demonstrated good haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating the potential for medicinal applications (H. Ikram et al., 2015).

Development of New Ketamine Derivatives

In the field of anesthesia and pain management, research on ketamine derivatives also utilizes similar compounds. Moghimi et al. (2014) discuss the development of fluoroketamine, a novel ketamine derivative synthesized using a related fluorobenzonitrile process. This research demonstrates the compound's importance in developing new anesthetic agents (A. Moghimi et al., 2014).

Safety and Hazards

The safety data sheet for a related compound “2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene” suggests that it should be handled with care to avoid breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for the research and development of “2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile” and related compounds could involve further exploration of their biological and pharmacological properties, as well as the development of new synthetic methods .

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPHQLOGJYEAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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